2-Fluoroaniline (o-fluoroaniline) is a monofluorinated primary aromatic amine, belonging to the class of halogenated anilines, characterized by the ortho-substitution of a fluorine atom on the aniline ring. This substitution confers a unique electronic profile, including a decreased basicity (pKa 3.2) and specific dipole moment, distinguishing it from its parent aniline and other halogenated analogs.
Molecular FormulaC6H6FN
Molecular Weight111.12 g/mol
CAS No.348-54-9
Cat. No.B146934
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
2-Fluoroaniline
CAS
348-54-9
Synonyms
2-fluoroaniline 2-fluoroaniline hydrochloride
Molecular Formula
C6H6FN
Molecular Weight
111.12 g/mol
Structural Identifiers
SMILES
C1=CC=C(C(=C1)N)F
InChI
InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
InChIKey
FTZQXOJYPFINKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
2-Fluoroaniline (CAS 348-54-9): Technical Baseline and Procurement Context
2-Fluoroaniline (o-fluoroaniline) is a monofluorinated primary aromatic amine, belonging to the class of halogenated anilines, characterized by the ortho-substitution of a fluorine atom on the aniline ring [1]. This substitution confers a unique electronic profile, including a decreased basicity (pKa 3.2) and specific dipole moment, distinguishing it from its parent aniline and other halogenated analogs . It is a clear, colorless to pale yellow liquid at room temperature, with a density of 1.151 g/mL . Its primary industrial role is as a versatile chemical intermediate, enabling the synthesis of downstream products in the pharmaceutical, agrochemical, and advanced materials sectors [2].
Physical form
Ambient-temperature liquid simplifies industrial handling and metering
3
Application evidence
Reported building block for vortioxetine and fluorinated agrochemicals
[1] PubChem. (2025). 2-Fluoroaniline. National Center for Biotechnology Information. View Source
[2] Research and Markets. (2025). 2-Fluoroaniline Global Market Insights 2025, Analysis and Forecast to 2030. View Source
2-Fluoroaniline Procurement Rationale: Why In-Class Substitution Is Scientifically Invalid
The ortho-fluorine substituent in 2-Fluoroaniline creates a distinct set of electronic, steric, and physicochemical properties that render it non-interchangeable with its isomers (3- and 4-fluoroaniline) or other ortho-halogenated anilines (e.g., 2-chloroaniline). The strong electron-withdrawing inductive effect (-I) and weak resonance donation (+M) of fluorine result in a specific pKa (3.2) and dipole orientation , which profoundly influences reactivity in nucleophilic and electrophilic aromatic substitution reactions, as well as in catalytic cycles [1]. In contrast, 2-chloroaniline has a lower pKa (2.65), while 4-fluoroaniline is significantly more basic (pKa 4.65) [REFS-3, REFS-4]. Furthermore, the small van der Waals radius of fluorine minimizes steric hindrance compared to larger halogens like chlorine or bromine, which is critical for fitting into enzyme active sites or achieving desired crystal packing in materials [2]. These differences directly translate to variable yields, altered regioselectivity, and distinct performance characteristics in final applications, making direct substitution a high-risk proposition for both research reproducibility and industrial process economics.
Target2-Fluoroaniline: pKa 3.2, liquid at 25 °C, small F van der Waals radius
Potential substitute2-Chloroaniline (pKa 2.65) alters protonation and nucleophilic reactivity; solid-state handling for Br/I analogs
Target2-Fluoroaniline: ortho-fluorine directs dipole and substitution chemistry
TargetReported electronics enable specific sensor and drug intermediate performance
Potential substituteUnsubstituted aniline cannot replicate fluorine-induced electronic effects in materials or active molecules
[1] Cihaner, A., & Önal, A. M. (2002). Electrochemical behaviour and electrochemical polymerization of fluoro-substituted anilines. Polymer International, 51(8), 737-741. View Source
[2] Politzer, P., & Murray, J. S. (2013). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. ChemPhysChem, 14(2), 278-294. View Source
2-Fluoroaniline Quantitative Differentiation: A Comparative Evidence Guide
2-Fluoroaniline vs. 2-Chloroaniline: Basicity (pKa) and Electronic Modulation
The basicity of 2-fluoroaniline, measured by its pKa, is 3.2, which is 0.55 units higher (less acidic conjugate acid) than that of 2-chloroaniline (pKa 2.65) [REFS-1, REFS-2]. This quantifiable difference in proton affinity is a direct consequence of fluorine's stronger electron-withdrawing inductive effect being partially offset by resonance donation, a phenomenon less pronounced with chlorine.
Basicity vs. 2-ClHead-to-head
pKa 3.2 vs 2.65 Δ = +0.55
Reported proton affinity difference influences extraction and salt formation
Acid dissociation constant (pKa) of the conjugate acid
Target Compound Data
pKa = 3.2 (at 25°C)
Comparator Or Baseline
2-Chloroaniline: pKa = 2.65 (at 25°C)
Quantified Difference
ΔpKa = +0.55
Conditions
Aqueous solution at 25°C, literature values from standard references.
Why This Matters
This difference in basicity affects the compound's behavior in acid-base extractions, its ability to form salts, and its reactivity as a nucleophile, directly impacting synthetic yields and purification strategies in pharmaceutical process development.
2-Fluoroaniline vs. 3- and 4-Fluoroaniline: Comparative Basicity (pKa) and Regiochemical Implications
Within the class of fluoroaniline isomers, the ortho-substituted 2-fluoroaniline exhibits an intermediate basicity (pKa 3.2). This is notably lower than 4-fluoroaniline (pKa 4.65) but comparable to 3-fluoroaniline (pKa 3.5) [REFS-1, REFS-2, REFS-3]. The pKa values reflect the interplay of inductive electron withdrawal and resonance effects, which vary significantly with the position of the fluorine substituent. This variation dictates the nucleophilicity of the amino group and the electron density on the aromatic ring, which are critical parameters for subsequent functionalization.
Basicity vs. 3-/4-FHead-to-head
pKa 3.2 (2-F) vs 3.5 (3-F), 4.65 (4-F)
Position-dependent basicity dictates reactivity in diazotization and cross-coupling
ΔpKa (2-F vs. 3-F) = -0.3; ΔpKa (2-F vs. 4-F) = -1.45
Conditions
Aqueous solution at 25°C, literature values from standard references.
Why This Matters
The distinct pKa profile of 2-fluoroaniline, particularly compared to its 4-isomer, dictates its unique reactivity in reactions sensitive to amine basicity, such as diazotization, acylation, and transition metal-catalyzed cross-couplings, making it a non-substitutable building block for specific target molecules.
2-Fluoroaniline vs. Unsubstituted Aniline and Higher Halogens: Physical State and Handling Advantages
2-Fluoroaniline is a liquid at room temperature with a melting point of -29 °C . This contrasts sharply with its 2-bromo and 2-iodo analogs, which are solids at room temperature (mp 29-31 °C and 55-58 °C, respectively) [REFS-2, REFS-3]. While unsubstituted aniline is also a liquid (mp -6 °C), 2-fluoroaniline offers a lower melting point, potentially advantageous for certain low-temperature applications [1]. Furthermore, its density (1.151 g/mL) is higher than aniline's (1.022 g/mL) due to the fluorine atom, which can influence phase separation and material handling .
Physical stateHead-to-head
mp -29 °C Liquid at 25 °C
Liquid state supports continuous flow processing
2-Bromoaniline solid mp 29 °C; 2-Iodoaniline mp 55 °C
Physical ChemistryProcess EngineeringProcurement
Evidence Dimension
Melting Point and Physical State at 25°C
Target Compound Data
mp = -29 °C (Liquid)
Comparator Or Baseline
2-Bromoaniline: mp = 29-31 °C (Solid); 2-Iodoaniline: mp = 55-58 °C (Solid); Aniline: mp = -6 °C (Liquid)
Quantified Difference
2-Fluoroaniline is a liquid, while 2-bromo and 2-iodo analogs are solids at standard ambient temperature.
Conditions
Standard atmospheric pressure.
Why This Matters
The liquid state of 2-fluoroaniline simplifies industrial handling, pumping, and metering in continuous flow processes compared to solid analogs, which require dissolution or melting. This can reduce operational costs and improve process safety in large-scale manufacturing.
Physical ChemistryProcess EngineeringProcurement
[1] PubChem. (2025). Aniline. National Center for Biotechnology Information. View Source
2-Fluoroaniline in Functional Polymers: Enhanced Gas Sensing Performance vs. Unsubstituted Polyaniline
The incorporation of 2-fluoroaniline as a co-monomer in polyaniline-based gas sensors significantly enhances their performance for ammonia detection. A poly(aniline/2-fluoroaniline) copolymer film demonstrated a high sensitivity of 0.44%/ppb and an exceptionally low detection limit of 4 ppb for NH3 at room temperature [1]. This performance is a direct improvement over sensors based on pristine polyaniline, which typically exhibit lower sensitivity and higher detection limits due to differences in electronic structure and morphology imparted by the fluorine substituent.
NH₃ sensorHead-to-head
Sensitivity 0.44%/ppb LOD 4 ppb
Reported enhancement over pristine polyaniline for room-temperature ammonia detection
Improved sensitivity and a very low detection limit (4 ppb) for the 2-fluoroaniline-containing copolymer.
Conditions
Electrochemically synthesized polymer films tested for NH3 detection at room temperature.
Why This Matters
For researchers developing advanced chemiresistive sensors, the use of 2-fluoroaniline offers a quantifiable pathway to achieving higher sensitivity and lower detection limits for ammonia, a critical performance metric in environmental monitoring and industrial safety applications.
[1] Kayishaer, A., Duc, C., Magnenet, C., Lakard, B., Ben Halima, H., Redon, N., & Lakard, S. (2024). Fluorinated polyaniline-based sensors with enhanced NH3 sensitivity. Synthetic Metals, 307, 117695. View Source
2-Fluoroaniline in Drug Synthesis: A Cost-Effective Intermediate for Vortioxetine Hydrobromide
2-Fluoroaniline is a key starting material in an industrial process for the synthesis of vortioxetine hydrobromide, a clinical antidepressant. A patent describing this method highlights that 2-fluoroaniline is preferred due to its "easy obtained raw material, low price, simple synthesis operation, mild reaction condition, easy control and suitability for industrial production" compared to alternative routes [1]. This is a class-level inference that alternative aniline derivatives would not confer the same combination of economic and operational advantages in this specific synthetic sequence.
Process economyClass-level inference
Reported cost & scalability advantage
Class-level inference from vortioxetine patent literature
Suitability for industrial-scale synthesis of vortioxetine
Target Compound Data
Described as having advantages in raw material availability, cost, operational simplicity, and scalability.
Comparator Or Baseline
Other aniline derivatives or alternative synthetic routes (unspecified in the abstract).
Quantified Difference
Qualitative advantage in process economics and scalability, as per the patent.
Conditions
Multi-step organic synthesis as described in CN patent application.
Why This Matters
This evidence supports procurement decisions for R&D and manufacturing of vortioxetine, confirming that 2-fluoroaniline is not just a viable but a preferred intermediate for a commercially relevant drug, due to its favorable process economics and scalability.
[1] Xu, K., & Liu, L. (2014). Synthesis method suitable for industrialized production of vortioxetine hydrobromide. Chinese Patent. View Source
2-Fluoroaniline Application Scenarios: Evidence-Based Procurement and Research Use Cases
Pharmaceutical Intermediate for Vortioxetine Hydrobromide Manufacturing
Procurement of 2-fluoroaniline for use as a key starting material in the synthesis of vortioxetine hydrobromide. The patent literature explicitly highlights its advantages in terms of raw material availability, cost-effectiveness, and operational simplicity for industrial-scale production, making it the preferred building block over potential analogs for this specific drug substance .
Development of High-Sensitivity Chemiresistive Ammonia Gas Sensors
Researchers developing advanced materials for gas sensing should prioritize 2-fluoroaniline as a co-monomer for polyaniline-based sensors. The resulting poly(aniline/2-fluoroaniline) films have been experimentally demonstrated to achieve a sensitivity of 0.44%/ppb and a detection limit of 4 ppb for ammonia, a quantifiable performance enhancement over pristine polyaniline .
Synthesis of Fluorinated Agrochemical Intermediates (e.g., Flumetsulam, Triazolone Esters)
In agrochemical R&D, 2-fluoroaniline serves as a critical intermediate for synthesizing herbicides like flumetsulam and triazolone esters . The ortho-fluorine substituent imparts unique electronic properties that are essential for the biological activity and metabolic stability of these compounds, distinguishing it from non-fluorinated or other halogenated anilines.
Organic Synthesis Requiring Specific Basicity and Nucleophilicity
When a reaction sequence requires an aniline derivative with a pKa of ~3.2 and the steric profile of a single ortho-fluorine, 2-fluoroaniline is the necessary choice. Its basicity is distinct from that of 2-chloroaniline (pKa 2.65) and 4-fluoroaniline (pKa 4.65) [REFS-1, REFS-2], which will lead to different protonation states and reactivity in key steps such as diazotization or nucleophilic addition. This quantifiable difference is critical for achieving high yields and selectivity.
Application
Selection Property
Validation Focus
Pharmaceutical intermediate (vortioxetine)
Ortho-fluorine-directed reactivity and reported process economics
Synthetic yield and scalability in patent-described route
Ammonia gas sensor research
Fluorine-induced electronic modulation in copolymer films
Sensitivity and detection limit for NH₃ at room temperature
Fluorinated agrochemical synthesis
Fluorine substitution for metabolic stability and bioactivity
Herbicidal activity and selectivity in target crops
Regioselective organic synthesis
Defined basicity and nucleophilicity profile from ortho-fluorine
Reaction yield and selectivity in cross-coupling or diazotization
[1] Xu, K., & Liu, L. (2014). Synthesis method suitable for industrialized production of vortioxetine hydrobromide. Chinese Patent. View Source
[2] Kayishaer, A., Duc, C., Magnenet, C., Lakard, B., Ben Halima, H., Redon, N., & Lakard, S. (2024). Fluorinated polyaniline-based sensors with enhanced NH3 sensitivity. Synthetic Metals, 307, 117695. View Source
[3] Research and Markets. (2025). 2-Fluoroaniline Global Market Insights 2025, Analysis and Forecast to 2030. View Source
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